Cas no 92-84-2 (Phenothiazine)

Phenothiazine is a versatile organic compound with antiseptic properties, effective against fungal infections and dermatophytes. Its unique chemical structure allows for broad-spectrum antimicrobial activity, making it an ideal ingredient in formulations for treating skin conditions, foot care products, and wound cleaning agents.
Phenothiazine structure
Phenothiazine structure
商品名:Phenothiazine
CAS番号:92-84-2
MF:C12H9NS
メガワット:199.271561384201
MDL:MFCD00005015
CID:34669
PubChem ID:7108

Phenothiazine 化学的及び物理的性質

名前と識別子

    • 10H-Phenothiazine
    • Dibenzo-p-thiazine
    • DIBENZOTHIAZINE
    • PHENOXUR
    • VERMITIN
    • 10H-Phenothiazin
    • Afi-Tiazin
    • Agrazine
    • Antiverm
    • Biverm
    • Contaverm
    • Contavern
    • Contraverm
    • Danikoropa
    • Dibenzoparathiazine
    • Phenothiazine
    • Phenothiazine Solution
    • Feeno
    • Phenosan
    • Phenthiazine
    • PTZ
    • 2,3:5,6-Dibenzo-1,4-thiazine
    • Thiodiphenylamine
    • Dibenzo-1,4-thiazine
    • Penthazine
    • Souframine
    • Reconox
    • Phenoverm
    • Fentiazin
    • Phenovis
    • Padophene
    • Nexarbol
    • Nemazine
    • Nemazene
    • Lethelmin
    • Fenoverm
    • Phenegic
    • Helmetina
    • Phenzeen
    • Orimon
    • Thiodiphenylamin
    • Wurm-Thional
    • Early bird wormer
    • Fenothiazine
    • Tiodifenilamina
    • Fenotiazina
    • Thiodifenylamine
    • ENT 38
    • Phe
    • Phenothiazine (6CI, 7CI, 8CI)
    • Antage TDP
    • NSC 2037
    • TDP-G
    • Phenothiazine,98%
    • DA-76809
    • Phenothiazine (INN)
    • PHENOTHIAZINE (USP-RS)
    • CS-0008338
    • Phenothiazine, >=98%
    • Phenothiazine [INN]
    • NSC-760392
    • SR-01000721844-4
    • AC-10429
    • NSC2037
    • NCGC00091146-01
    • NS00002986
    • WLN: T C666 BM ISJ
    • MLS003166904
    • BIDD:GT0831
    • Phenothiazine, United States Pharmacopeia (USP) Reference Standard
    • Fenotiazina [INN-Spanish]
    • Phenthiazinum
    • Tiodifenilamina [Italian]
    • Phenothiazine, SAJ first grade
    • Thiodiphenylamin [German]
    • s4251
    • Fenotiazina [Italian]
    • P0106
    • SR-01000721844
    • GS9EX7QNU6
    • PHENOTHIAZINE [MI]
    • NC00365
    • Caswell No. 652
    • BRD-K59597909-001-19-2
    • Phenothiazine, Vetec(TM) reagent grade, 98%
    • UNII-GS9EX7QNU6
    • D02601
    • XL-50
    • Oprea1_495637
    • AI3-00038
    • HMS3372C18
    • Nemazine (veterinary)
    • Thiodifenylamine [Dutch]
    • BP-31210
    • PROMETHAZINE HYDROCHLORIDE IMPURITY A (EP IMPURITY)
    • SCHEMBL2395921
    • HMS3394I13
    • HMS3652J21
    • HMS3885P13
    • CHEBI:37932
    • Phenothiazine [INN:NF]
    • 4-27-00-01214 (Beilstein Handbook Reference)
    • MLS001424182
    • PHENOTHIAZINE [GREEN BOOK]
    • AKOS000119180
    • ENT-38
    • CHEBI:38093
    • InChI=1/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13
    • SY004343
    • PHENOTHIAZINE [HSDB]
    • Tox21_111090_1
    • Tox21_111090
    • Nemazine [veterinary] (TN)
    • HMS1607G06
    • NSC760392
    • a phenothiazine
    • SW197745-2
    • Phenothiazinum (INN-Latin)
    • DTXCID301126
    • NCGC00091146-03
    • BRD-K59597909-001-17-6
    • MLS000069413
    • NCGC00091146-02
    • HMS2230N12
    • BBL011728
    • BDBM50012855
    • AB00572590_12
    • NCGC00091146-04
    • DTXSID5021126
    • MFCD00005015
    • NCGC00091146-08
    • EPA Pesticide Chemical Code 064501
    • EC 202-196-5
    • CAS-92-84-2
    • Phenothiazine, VETRANAL(TM), analytical standard
    • NSC-2037
    • DB11447
    • Phenothiazinum
    • CHEBI:37931
    • Fenothiazine [Dutch]
    • 92-84-2
    • EINECS 202-196-5
    • PHENOTHIAZINE [USP-RS]
    • HMS3715J12
    • 75788-67-9
    • phenothiazin
    • Phenothiazinum [INN-Latin]
    • STK205834
    • F0266-2850
    • PS-3980
    • W-100270
    • CCG-101115
    • CCRIS 5877
    • ALIMEMAZINE HEMITARTRATE IMPURITY C [EP IMPURITY]
    • F90393
    • Phenothiazine, purum, >=98.0% (GC)
    • HMS2052I13
    • BRD-K59597909-001-20-0
    • Opera_ID_1719
    • cid_7108
    • EN300-19084
    • PHENOTHIAZINE, REFERENCE STANDARD
    • SMR000059045
    • ALIMEMAZINE HEMITARTRATE IMPURITY C (EP IMPURITY)
    • Tox21_400010
    • Pharmakon1600-01506171
    • PHENOTHIAZINE [WHO-DD]
    • Q410846
    • NCGC00091146-05
    • MLS002152928
    • Z104472694
    • HSDB 5279
    • PROMETHAZINE HYDROCHLORIDE IMPURITY A [EP IMPURITY]
    • BRN 0143237
    • Fenotiazina (INN-Spanish)
    • HY-Y0055
    • SCHEMBL9114
    • SR-01000721844-3
    • Phenothiazine,C12H9NS,92-84-2
    • CHEMBL828
    • MDL: MFCD00005015
    • インチ: 1S/C12H9NS/c1-3-7-11-9(5-1)13-10-6-2-4-8-12(10)14-11/h1-8,13H
    • InChIKey: WJFKNYWRSNBZNX-UHFFFAOYSA-N
    • ほほえんだ: S1C2C(=CC=CC=2)NC2C1=CC=CC=2
    • BRN: 143237

計算された属性

  • せいみつぶんしりょう: 199.04600
  • どういたいしつりょう: 199.04557
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 37.3
  • 疎水性パラメータ計算基準値(XlogP): 4.2

じっけんとくせい

  • 色と性状: 黄色から緑色の粉末またはフレーク状結晶
  • 密度みつど: 1.362
  • ゆうかいてん: 182-187 °C (lit.)
  • ふってん: 371 °C(lit.)
  • フラッシュポイント: 202°C
  • 屈折率: 1.6353
  • PH値: 6 (10g/l, H2O, 20℃)(aqueous suspension)
  • ようかいど: 0.127mg/l
  • すいようせい: 2 mg/L (25 ºC)
  • あんていせい: Stable. Combustible. Incompatible with strong oxidizing agents, strong acids. May discolour upon exposure to light.
  • PSA: 37.33000
  • LogP: 4.03280
  • じょうきあつ: 0.0±0.8 mmHg at 25°C
  • マーカー: 7252
  • かんど: Light Sensitive
  • ようかいせい: エーテル、ベンゼン、酢酸、クロロホルム、石油英国に溶解し、エタノールに微溶解し、水に溶解しない。

Phenothiazine セキュリティ情報

  • 記号: GHS07
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H317,H413
  • 警告文: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:1
  • 危険カテゴリコード: 22-43-48/22-52/53
  • セキュリティの説明: S26-S36-S61-S36/37/39-S29
  • 福カードFコード:8-23
  • RTECS番号:SN5075000
  • 危険物標識: Xi N
  • ちょぞうじょうけん:Store at room temperature
  • リスク用語:R36/38; R43; R51/53
  • TSCA:Yes

Phenothiazine 税関データ

  • 税関コード:29343090
  • 税関データ:

    中国税関コード:

    2934300000

    概要:

    293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Phenothiazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A224816-1kg
Phenothiazine
92-84-2 98%
1kg
$23.0 2023-09-01
NAN JING HUA XUE SHI JI GU FEN Co., Ltd.
C1500510323-500g
Phenothiazine
92-84-2 97.5%
500g
¥ 235.3 2024-07-19
Ambeed
A224816-25g
Phenothiazine
92-84-2 98%
25g
$5.0 2024-05-30
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P94810-500g
Phenothiazine
92-84-2
500g
¥156.0 2021-09-08
Life Chemicals
F0266-2850-0.25g
Phenothiazine
92-84-2 95%+
0.25g
$18.0 2023-09-07
Oakwood
235702-1g
10H-Phenothiazine
92-84-2 98%
1g
$9.00 2024-07-19
Oakwood
235702-100g
10H-Phenothiazine
92-84-2 98%
100g
$36.00 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P94810-100g
Phenothiazine
92-84-2
100g
¥56.0 2021-09-08
BAI LING WEI Technology Co., Ltd.
235702-250g
10H-Phenothiazine
92-84-2 95%
250g
¥ 396 2022-04-26
abcr
AB119356-5 kg
Phenothiazine, 98%; .
92-84-2 98%
5 kg
€332.00 2023-07-20

Phenothiazine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  48 h, 120 °C
リファレンス
Synthesis of phenothiazines via ligand-free CuI-catalyzed cascade C-S and C-N coupling of aryl ortho-dihalides and ortho-aminobenzenethiols
Dai, Chuan; Sun, Xiaofei; Tu, Xingzhao; Wu, Li; Zhan, Dan; et al, Chemical Communications (Cambridge, 2012, 48(43), 5367-5369

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 130 °C; 130 °C → rt
1.2 Solvents: Water ;  rt
リファレンス
Transition-metal-free synthesis of phenothiazines from S-2-acetamidophenyl ethanethioate and ortho-dihaloarenes
Zhou, Yue; Zeng, Qingle; Zhang, Li, Synthetic Communications, 2017, 47(7), 710-715

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Thioacetamide ,  Cesium carbonate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ,  Water ;  20 h, 120 °C
1.2 Reagents: Water
リファレンス
Ligand-free copper-catalyzed synthesis of diaryl thioethers from aryl halides and thioacetamide
Tao, Chuanzhou; Lv, Aifeng; Zhao, Nan; Yang, Shuai; Liu, Xiaolang; et al, Synlett, 2011, (1), 134-138

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Ferric citrate Solvents: Dimethylformamide ;  25 - 30 °C; 30 °C → 110 °C; 2 h, 110 °C
1.2 Reagents: Potassium carbonate ;  6 h, 110 °C
リファレンス
Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling
Das, Tonmoy Chitta; Imam Quadri, Syed Aziz; Farooqui, Mazahar, Letters in Organic Chemistry, 2019, 16(1), 16-24

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Iodine ,  Sulfur ;  30 min, 180 - 200 °C
リファレンス
New class of potent antinociceptive and antiplatelet 10H-phenothiazine-1-acylhydrazone derivatives
Silva, Gildasio A.; Costa, Luciana M. M.; Brito, Fernanda C. F.; Miranda, Ana L. P.; Barreiro, Eliezer J.; et al, Bioorganic & Medicinal Chemistry, 2004, 12(12), 3149-3158

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sulfur ,  Hydrogen sulfide Catalysts: Iodine ;  rt → 180 °C; 30 min, 180 °C
リファレンス
Method of obtaining phenothiazine
, Russian Federation, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Ethyl acetate ;  2 h, 20 °C
1.2 Reagents: Water
リファレンス
One-Pot Tandem Access to Phenothiazine Derivatives from Acetanilide and 2-Bromothiophenol via Rhodium-Catalyzed C-H Thiolation and Copper-Catalyzed C-N Amination
Rui, Xiyan; Wang, Chao; Si, Dongjuan; Hui, Xuechao; Li, Keting; et al, Journal of Organic Chemistry, 2021, 86(9), 6622-6632

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Isopropanol ;  36 h, rt
リファレンス
Hydrogen bonding promoted simple and clean photo-induced reduction of C-X bond with isopropanol
Cao, Dawei; Yan, Chaoxian; Zhou, Panpan; Zeng, Huiying; Li, Chao-Jun, Chemical Communications (Cambridge, 2019, 55(6), 767-770

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium cyanide Solvents: Acetonitrile ;  30 min, rt
リファレンス
A highly selective phenothiazine-based fluorescence 'turn-on' indicator based on cyanide-promoted novel protection/deprotection mechanism
Garg, Bhaskar; Ling, Yong-Chien, Chemical Communications (Cambridge, 2015, 51(42), 8809-8812

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
リファレンス
Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazines
Shindo, Kimio; Ishikawa, Sumio; Nozoe, Tetsuo, Bulletin of the Chemical Society of Japan, 1985, 58(1), 165-71

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sulfur
リファレンス
Zeolite-catalyzed thionation of diphenyl-type compounds
Jiang, Wei; Wang, Qi Long; Ma, Yu Dao; Zuo, Bo Jun; Wang, Lei, Chinese Chemical Letters, 1997, 8(5), 381-384

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ;  10 h, 150 °C; 150 °C → rt
1.2 Reagents: Water
リファレンス
Catalyst-free synthesis process of phenothiazine intermediate by cyclizaiton of 2-acetamidophenyl S-thioacetate and o-dihaloarene
, China, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Iodine ,  S8
リファレンス
Microwave-assisted phenothiazine preparation by thionation of diphenylamines
Filip, Sorin V.; Silberg, Ioan A.; Surducan, Emanoil; Vlassa, Mircea; Surducan, Vasile, Synthetic Communications, 1998, 28(2), 337-345

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Pinacolborane Catalysts: Triethylborane ,  Potassium hydroxide Solvents: Tetrahydrofuran ;  24 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 25 °C
リファレンス
Combined KOH/BEt3 Catalyst for Selective Deaminative Hydroboration of Aromatic Carboxamides for Construction of Luminophores
Yao, Wubing ; Wang, Jiali; Zhong, Aiguo; Li, Jinshan; Yang, Jianguo, Organic Letters, 2020, 22(20), 8086-8090

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Molybdenum oxide (MoO3) ,  Platinum ,  Titania ;  24 h, 120 °C
リファレンス
Hydrodeoxygenation of sulfoxides to sulfides by a Pt and MoOx co-loaded TiO2 catalyst
Touchy, Abeda Sultana; Hakim Siddiki, S. M. A.; Onodera, Wataru; Kon, Kenichi; Shimizu, Ken-ichi, Green Chemistry, 2016, 18(8), 2554-2560

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
リファレンス
Preparation of aryl(alkyl)thioethers by reduction of aryl(alkyl)sulfoxides
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Iodine ,  Sulfur ;  100 °C
リファレンス
Synthesis and anticonvulsant activity (chemo shock) of phenothiazine amino acid derivatives
Pandeya, Surendra Nath; Yadav, Meena K.; Tripathi, Laxmi, Chemical Science Transactions, 2013, 2(1), 123-128

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: S8 Catalysts: Iodine
リファレンス
Thiation under microwave irradiation I: synthesis of phenothiazines
Villemin, Didier; Vlieghe, Xavier, Sulfur Letters, 1998, 21(5), 191-198

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Diboronic acid Solvents: Toluene ;  8 h, 100 °C
リファレンス
Catalyst- and additive-free chemoselective reduction of sulfoxides into sulfides using B2(OH)4 as a deoxygenative agent
Fan, Jixia; Du, Yifan; Zhao, Rongrong; Liu, Qixing; Zhou, Haifeng, Tetrahedron, 2023, 140,

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Sulfur Catalysts: 12-Tungstophosphoric acid
リファレンス
Method for producing phenothiazine derivatives by cyclosulfurization of diphenylamine with sulfur
, Japan, , ,

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Ethyl acetate ;  30 min, 20 °C
1.2 Solvents: Water
リファレンス
Deacetylation of Unactivated Amide Bonds in Heterocyclic Systems Using t-BuOK
Yoo, Minjin; Jung, Kwan-Young, ChemistrySelect, 2018, 3(5), 1527-1530

Phenothiazine Raw materials

Phenothiazine Preparation Products

Phenothiazine サプライヤー

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:92-84-2)Phenothiazine
注文番号:sfd5223
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:33
価格 ($):discuss personally

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